molecular formula C19H18N2O3 B2866694 Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1031989-21-5

Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate

Cat. No. B2866694
CAS RN: 1031989-21-5
M. Wt: 322.364
InChI Key: LOFACGOOMPZXTO-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

Quinoline (also known as 1-benzazine, benzopyridine, and 1-azanaphthalene) has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Characterization

Research has focused on developing methods for synthesizing quinoline derivatives, including compounds structurally related to Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate. For instance, the study by Saeed et al. (2014) elaborates on the synthesis of various quinoline derivatives via the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by further chemical modifications to produce thio/semicarbazide derivatives characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimalarial Activity

The potential antimalarial properties of quinoline derivatives have been explored. Werbel et al. (1986) synthesized a series of quinoline-based compounds, demonstrating their efficacy against Plasmodium berghei in mice. This study suggests the potential for quinoline derivatives in the development of new antimalarial agents, highlighting the importance of structural modifications for enhancing antimalarial potency (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Corrosion Inhibition

Quinoline derivatives have also been evaluated for their applications in corrosion inhibition. Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, close relatives of quinolines, to assess their efficiency as corrosion inhibitors for copper in nitric acid media. The study found a relationship between the molecular structure of quinoxalines and their inhibition efficiency, emphasizing the role of quantum chemical parameters in predicting corrosion inhibition performance (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).

Mechanism of Action

Quinolines, containing a nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Safety and Hazards

The safety and hazards of quinoline derivatives can also vary widely depending on their specific structures. Some quinoline derivatives may pose environmental hazards . For example, 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]pyridine-3-acetic acid has hazard statements H302-H315-H319-H332-H335 .

Future Directions

The future directions for research on quinoline derivatives are likely to involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There remains a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

methyl 2-[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-3-5-13(6-4-12)17-10-18(24-11-19(22)23-2)15-9-14(20)7-8-16(15)21-17/h3-10H,11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFACGOOMPZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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